AAL毒素TB

描述

AAL toxin TB is a type of host-selective toxin (HST) produced by the fungus Alternaria alternata . It is part of a family of highly reactive, chemically related mycotoxins that disrupt cellular homeostasis in both plant and animal tissues . The AAL toxins include five congeners, TA, TB, TC, TD, and TE, which are structurally similar .

Synthesis Analysis

The synthesis of AAL toxins, including TB, is associated with the physiological and morphological stages of Alternaria species . The toxins are chemically low molecular weight secondary metabolites . The production of these toxins is influenced by environmental conditions such as water activity and temperature .

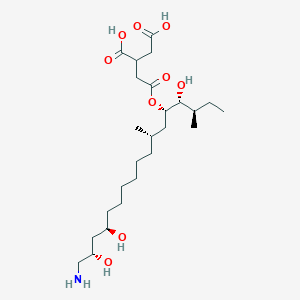

Molecular Structure Analysis

AAL toxins TA and TB exist as a pair of regioisomers of 1,2,3 propanetricarboxylic acid (tricarballylic acid) esterified to I-amino-ll, 15-dimethylheptadeca-2,4,5, 13, 14-pentol (TA) and 1-amino-ll,15-dimethylheptadeca-2,4,13,14-tetrol (TB) .

Chemical Reactions Analysis

The exact chemical reactions involving AAL toxin TB are not clearly defined in the available literature. However, it is known that these toxins have various negative impacts on cell organelles including chloroplast, mitochondria, plasma membrane, nucleus, Golgi bodies, etc .

科学研究应用

分离和表征

真菌链格孢菌 f. sp. lycopersici产生AAL毒素,包括TB型。这些毒素是从玉米培养物中分离出来的,并使用高效液相色谱(HPLC)等方法进行表征。了解它们的结构和行为对于进一步的研究应用至关重要(Shephard等人,1993)。

电喷雾电离质谱

该方法用于分析鞘氨醇类似物霉菌毒素(SAMs)的电离和分化行为,包括AAL毒素。这项技术对于理解这些毒素的分子结构和性质至关重要(Caldas等人,1995)。

对鞘脂生物合成的影响

研究表明,AAL毒素通过抑制神经酰胺合酶来破坏鞘脂生物合成。这种破坏对细胞功能有重大影响,可以使用大鼠原代肝细胞培养物进行研究(van der Westhuizen等人,1998)。

与环境条件的关系

AAL毒素受农艺实践和环境条件(如温度和湿度)的影响。了解这些关系有助于预测和管理它们在农作物中的发生(Mansfield等人,2007)。

植物毒性作用

已经研究了AAL毒素对各种作物和杂草物种的植物毒性作用。这项研究有助于理解AAL毒素在农业和杂草管理中的潜在应用(Abbas等人,1995)。

检测方法

开发用于AAL毒素的灵敏、快速且廉价的免疫测定对于量化食品和动物饲料中的这些毒素至关重要。先进的检测方法有助于确保食品安全并了解这些毒素的环境存在(Szurdoki等人,1996)。

作用机制

Target of Action

AAL toxin TB, a host-specific toxin (HST) produced by the fungus Alternaria alternata, primarily targets different parts of cells like mitochondria, chloroplast, plasma membrane, Golgi complex, and nucleus . The pathogenicity of Alternaria species depends on host susceptibility or resistance as well as quantitative production of HSTs .

Mode of Action

AAL toxin TB interacts with its targets and causes disruption in cellular homeostasis in both plant and animal tissues . It is believed to cause changes associated with the inhibition of ceramide synthase in both plants and animals . This toxin is chemically a low molecular weight secondary metabolite .

Biochemical Pathways

The AAL toxin TB affects various biochemical pathways. It causes DNA breakage, cytotoxic, apoptotic cell death, and interrupts plant physiology by mitochondrial oxidative phosphorylation . It also affects membrane permeability . These toxins have devastating effects on host plant tissues by affecting biochemical and genetic modifications .

Pharmacokinetics

It is known that these toxins are highly reactive and chemically related mycotoxins .

Result of Action

The result of AAL toxin TB’s action is the disruption of cellular homeostasis, leading to morphological and biochemical changes characteristic of apoptosis . It induces cell death in tomato tissues and protoplasts . It also has a devastating effect on plants, causing DNA breakage, cytotoxic, apoptotic cell death, interrupting plant physiology by mitochondrial oxidative phosphorylation, and affecting membrane permeability .

安全和危害

AAL toxins, including TB, are of concern due to their potential effects on human and animal health. They are part of a family of toxins known as sphinganine analog mycotoxins (SAMs) due to their similarity to sphinganine, which is the backbone precursor of sphingolipids . These toxins can cause diseases in humans and animals associated with consumption of infected crops .

未来方向

The study of AAL toxins, including TB, is ongoing. Future research may focus on understanding the specific genetic and biochemical changes that occur during toxin-induced cell death . Additionally, the development of detection techniques for Alternaria mycotoxins, including AAL toxins, is an area of active research .

生化分析

Biochemical Properties

AAL toxin TB is a sphinganine analogue mycotoxin that inhibits ceramide synthase, an enzyme critical in the sphingolipid biosynthetic pathway. This inhibition leads to the accumulation of free sphingoid bases, which disrupts cellular homeostasis. The toxin interacts with various biomolecules, including enzymes like ceramide synthase and proteins involved in the sphingolipid metabolism pathway. These interactions result in the disruption of membrane integrity and cellular signaling processes .

Cellular Effects

AAL toxin TB has profound effects on various cell types and cellular processes. In plant cells, it induces necrotic cell death by disrupting the sphingolipid metabolism pathway. This disruption leads to the accumulation of toxic sphingoid bases, which interfere with cell signaling pathways and gene expression. The toxin also affects cellular metabolism by inhibiting key enzymes, leading to the accumulation of metabolic intermediates and the disruption of energy production .

Molecular Mechanism

The molecular mechanism of AAL toxin TB involves its binding to and inhibition of ceramide synthase. This enzyme is responsible for the synthesis of ceramide, a crucial component of the sphingolipid pathway. By inhibiting ceramide synthase, AAL toxin TB causes the accumulation of sphinganine and other sphingoid bases, which are toxic to cells. This accumulation leads to the activation of stress response pathways, changes in gene expression, and ultimately cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AAL toxin TB can vary over time. The toxin is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light. Over time, the toxin’s effects on cellular function can become more pronounced, leading to long-term changes in cellular metabolism and gene expression. In vitro studies have shown that prolonged exposure to AAL toxin TB can lead to sustained activation of stress response pathways and chronic cellular dysfunction .

Dosage Effects in Animal Models

The effects of AAL toxin TB in animal models are dose-dependent. At low doses, the toxin may cause mild disruptions in cellular metabolism and gene expression. At higher doses, the toxin can induce severe cellular damage, including apoptosis and necrosis. Toxic effects such as liver and kidney damage have been observed in animal models exposed to high doses of AAL toxin TB. These effects highlight the importance of understanding the dosage thresholds for safe exposure to the toxin .

Metabolic Pathways

AAL toxin TB is involved in the sphingolipid metabolism pathway. It inhibits ceramide synthase, leading to the accumulation of sphinganine and other sphingoid bases. These metabolites can interfere with various cellular processes, including membrane integrity, signaling pathways, and energy production. The disruption of the sphingolipid pathway by AAL toxin TB can lead to significant changes in metabolic flux and the accumulation of toxic intermediates .

Transport and Distribution

Within cells, AAL toxin TB is transported and distributed through interactions with various transporters and binding proteins. The toxin can accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it exerts its toxic effects. The distribution of AAL toxin TB within tissues can also vary, with higher concentrations observed in areas with active sphingolipid metabolism .

Subcellular Localization

AAL toxin TB is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it inhibits ceramide synthase. This subcellular localization is crucial for the toxin’s activity, as it allows direct interaction with the target enzyme. The toxin may also undergo post-translational modifications that enhance its targeting to specific cellular compartments, further increasing its potency .

属性

IUPAC Name |

2-[2-[(3R,4R,5S,7S,14R,16S)-17-amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO9/c1-4-17(3)24(32)21(35-23(31)13-18(25(33)34)12-22(29)30)11-16(2)9-7-5-6-8-10-19(27)14-20(28)15-26/h16-21,24,27-28,32H,4-15,26H2,1-3H3,(H,29,30)(H,33,34)/t16-,17+,18?,19+,20-,21-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXQVLLVFBNZKL-YVEDVMJTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(C)CCCCCCC(CC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H](CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891795 | |

| Record name | AAL toxin TB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149849-90-1 | |

| Record name | AAL toxin TB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

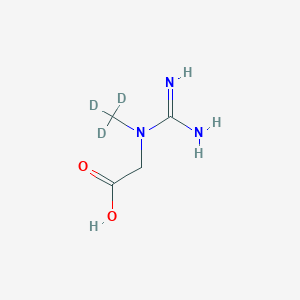

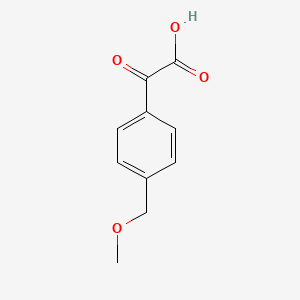

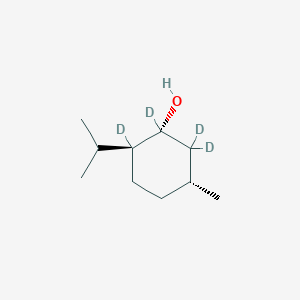

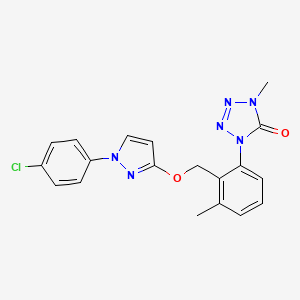

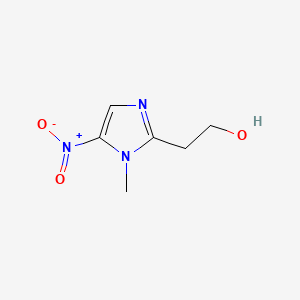

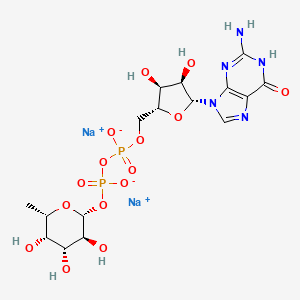

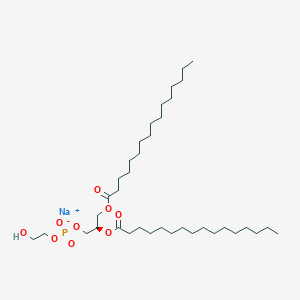

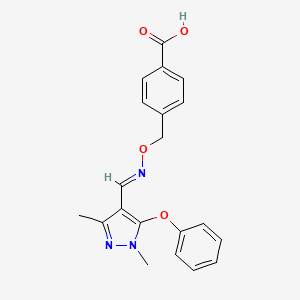

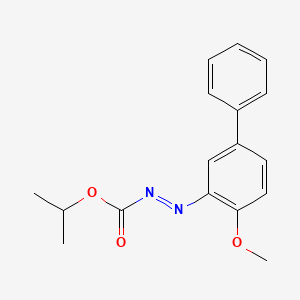

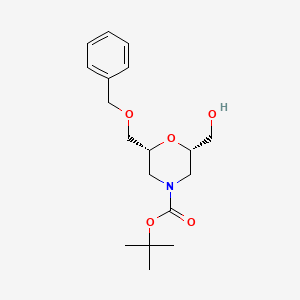

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-acetyl-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B6594901.png)

![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)

![10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one](/img/structure/B6594950.png)

![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)